molecular formula C11H16O4 B047277 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 18720-35-9

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B047277
CAS RN: 18720-35-9
M. Wt: 212.24 g/mol
InChI Key: KBZVAQVEHVGIEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid involves various strategies. Highly functionalized bicyclo[3.2.1]octane derivatives have been synthesized from readily available precursors, showcasing the versatility of bicyclic compounds as building blocks for complex molecular structures (Meijere et al., 1998).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, such as in the case of (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, reveals a D3 symmetry. The rings exhibit slight deviations from ideal boat conformations, indicating the complex spatial arrangement and potential steric effects influencing its chemical behavior (Buñuel et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters has been studied, revealing the influence of substituents on ionization constants, reactivities towards diphenyldiazomethane, and saponification rates. These studies underline the significant impact of the bicyclic structure on the electronic properties and reactivity of the compound (Roberts & Moreland, 1953).

Physical Properties Analysis

The study of 13C NMR spectra of bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, provides insight into the stereochemical effects of substituents on carbon shieldings. These findings are crucial for understanding the molecular dynamics and physical properties of these compounds (Brouwer et al., 1977).

Chemical Properties Analysis

Substituent effects on the acidity of bicyclo[2.2.2]octane-1-carboxylic acids have been quantitatively analyzed, offering a deeper understanding of how structural variations influence acid strength and, by extension, the chemical properties of the molecule. Such insights are invaluable for designing new compounds with tailored acidity and reactivity profiles (Wiberg, 2002).

Scientific Research Applications

  • Antiplasmodial and Antitrypanosomal Activities : Derivatives of 4-aminobicyclo[2.2.2]octanone, which are structurally related to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, have shown potential for use in malaria treatment due to their antiplasmodial and antitrypanosomal activities (Seebacher et al., 2003).

  • Inductive Effects in Molecules : A study on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provides a model for evaluating the inductive effect of various substituents, essential for understanding molecular interactions and reactivities (Exner & Böhm, 2002).

  • Liquid Crystal Properties : Novel esters based on bicyclo-octane, including those similar to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, exhibit wide-range nematic phases. They are superior for multiplexing applications in twisted nematic cells (Gray & Kelly, 1981).

  • Synthesis of Spiropyran Derivatives : A silica-bonded catalyst effectively catalyzes the synthesis of spiropyrans using derivatives of bicyclo[2.2.2]octane, demonstrating its applicability in organic synthesis (Moosavi‐Zare et al., 2016).

  • Synthesis of Enantiopure Amino Acids : Microwave activation facilitates the synthesis of enantiopure bicyclic amino acids, providing a rare example of an asymmetric Diels-Alder reaction. This highlights the potential of bicyclo[2.2.2]octane derivatives in asymmetric synthesis (Songis et al., 2007).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s hazardous if swallowed or comes in contact with the skin, and it can cause serious eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-methoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZVAQVEHVGIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453033
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453033
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

18720-35-9
Record name 1-Methyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18720-35-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid18720-35-9
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Synthesis routes and methods I

Procedure details

A mixture of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid dimethyl ester (III, Example 80, 20.4 g, 89.5 mmol), barium hydroxide octahydrate (14 g, 44.7 mmol) in methanol (160 ml) and water (40 ml) is stirred at 20-25° C. for 18 hour. The mixture is diluted with water (600 ml) and extracted with hexane (150 ml×2). The aqueous mixture is acidified (6 N hydrochloric acid) to pH=1-2 and extracted with chloroform (150 ml×2). The combined chloroform extracts are concentrated. The residue is dissolved in toluene, filtered and concentrated to give the title compound, mp=169-173° C.
Quantity
20.4 g
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reactant
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14 g
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160 mL
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40 mL
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solvent
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Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (0.92 g, 4.07 mmol) in MeOH (5 mL) was added LiOH (0.102 g, 4.27 mmol) in water (4 mL) at RT. The reaction mixture was heated at 65° C. for 6 h. It was then cooled to RT and concentrated. The residue was acidified with 1N HCl to pH ˜2. The solid (presumed side product diacid) was removed by filtration. The filtrate was extracted with EtOAc, and the combined organic layer was washed with brine, dried over Na2SO4, and filtered. The filtrate was concentrated to afford Intermediate A51A as a white solid, which was used for the next step without further purification. MS(ES): m/z=213 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.11 (s, 1H), 3.66 (s, 3H), 1.78-1.58 (m, 1H).
Quantity
0.92 g
Type
reactant
Reaction Step One
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Quantity
0.102 g
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reactant
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Quantity
5 mL
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solvent
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Quantity
4 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (58.0 g, 0.25 mol) in methanol (600 mL) was heated under reflux. To this solution was added a solution of potassium hydroxide (9.8 g, 0.175 mol) in methanol (100 mL) and water (12 mL) over 30 minutes. The reaction mixture was refluxed for 24 h. The solvent was then removed and the residue was diluted with water. The aqueous solution was extracted with ethyl acetate (2×200 mL) to recover starting material (22.0 g), and the aqueous layer was acidified to pH 3 by addition of hydrochloric acid. A precipitate was formed and extracted with ethyl acetate (3×300 mL). The combined extracted were washed with brine, dried over sodium sulfate and concentrated to give the titled product (30.0 g, 0.14 mol, 55% yield). 1H NMR (400 MHz, CDCl3) δ ppm 3.65 (s, 3H), 1.81 (s. 12H); MS (EST) m/z 211.3 [M+H]−.
Quantity
58 g
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600 mL
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9.8 g
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100 mL
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Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Citations

For This Compound
26
Citations
AM Birch, S Birtles, LK Buckett… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of DGAT-1 is increasingly seen as an attractive mechanism with the potential for treatment of obesity and other elements of the metabolic syndrome. We report here a …
Number of citations: 85 pubs.acs.org
TC Sherwood, N Li, AN Yazdani… - The Journal of Organic …, 2018 - ACS Publications
An improved, one-pot Minisci reaction has been developed using visible light, an organic photocatalyst, and carboxylic acids as radical precursors via the intermediacy of in situ-…
Number of citations: 125 pubs.acs.org
R Al Hussainy, J Verbeek, D van der Born… - European journal of …, 2011 - Elsevier
Fluorinated analogs that are related to the 5-hydroxytryptamine (5-HT 1A ) antagonist, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-…
Number of citations: 25 www.sciencedirect.com
R Al Hussainy - 2012 - research.vumc.nl
In human, the 5-HT1A receptor is predominantly located in the brain stem raphe nuclei and in the limbic forebrain (hippocampus, entorhinal cortex and septum). 1 It is thought to be …
Number of citations: 6 research.vumc.nl
AJ Bloomfield, S Chaudhuri, BQ Mercado… - New Journal of …, 2016 - pubs.rsc.org
A bicyclo[2.2.2]octane derivative containing both a tertiary amide and a methyl ester (1) was shown crystallographically to adopt a conformation in which the amide is in the cis …
Number of citations: 5 pubs.rsc.org
SJ Nara, S Jogi, S Cheruku… - Journal of Medicinal …, 2022 - ACS Publications
While several farnesoid X receptor (FXR) agonists under clinical investigation for the treatment of nonalcoholic steatohepatitis (NASH) have shown beneficial effects, adverse effects …
Number of citations: 6 pubs.acs.org
R Al Hussainy, J Verbeek, D van der Born… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: In vitro screening of fluoromethyl bridge-fused ring (BFR) analogues of WAY-100635 (5a, 5b and 5c) has shown a high binding affinity and a good selectivity for the 5-…
Number of citations: 10 www.sciencedirect.com
J Vietor, C Gege, T Stiller, R Busch… - Journal of Medicinal …, 2023 - ACS Publications
Nuclear receptor related 1 (Nurr1) is a neuroprotective transcription factor and an emerging target in neurodegenerative diseases. Despite strong evidence for a role in Parkinson’s and …
Number of citations: 3 pubs.acs.org
D Xu, Y Chang, Y Liu, W Qin, H Yan - ACS Catalysis, 2023 - ACS Publications
Vinylidene ortho-quinone methide (VQM), an elusive dearomatized intermediate, is widely used in asymmetric catalysis. Due to its transient nature, the current understanding of VQM …
Number of citations: 2 pubs.acs.org
A Pazhouhan Fekri - 2020 - jyx.jyu.fi
Otherwise unstable antiaromatic compounds can be studied when they are integrated into a bigger π-conjugated system. Cyclooctatetraene (COT) compounds are easy to synthesize …
Number of citations: 0 jyx.jyu.fi

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